ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-

Description

Contextual Significance within Aromatic Diamine Chemistry

Aromatic diamines are a cornerstone of polymer chemistry, primarily utilized as curing agents for epoxy resins and as monomers for the production of high-performance materials like polyamides and polyimides. Within this class, 4,4'-Methylenebis(o-isopropyl-aniline) holds particular significance due to the presence of bulky isopropyl groups on the aromatic rings. These substituents provide considerable steric hindrance around the reactive amine groups.

This steric hindrance is a key factor in modulating the reactivity of the diamine. In epoxy resin formulations, it leads to a more controlled and slower curing process compared to unsubstituted or less hindered diamines like 4,4'-methylenedianiline (B154101) (MDA). This extended pot life is often crucial for manufacturing large or complex composite parts, allowing for better processing and impregnation of reinforcing fibers. Furthermore, the integration of the robust, substituted aromatic structure into the polymer network enhances the thermal stability, mechanical strength, and chemical resistance of the cured material. Aromatic amine cured epoxy systems are known to yield products with high heat distortion temperatures and superior performance in corrosive environments. epochemie.com

The compound's structure directly influences the properties of the resulting polymers. The rigid methylene-bridged diphenyl structure contributes to a high glass transition temperature (Tg), while the alkyl substituents can improve solubility and processability of the resulting polymers, such as polyimides, in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₀N₂ |

| Molecular Weight | 310.48 g/mol |

| Appearance | Flakes, solidified melt |

| Boiling Point | 419.5-423 °C |

| Density | 0.99 g/cm³ |

Historical Trajectories and Evolution of Research on Methylene-Bridged Aniline (B41778) Derivatives

The study of methylene-bridged aniline derivatives is intrinsically linked to the history of industrial polymer chemistry. The foundational compound of this family, 4,4'-methylenedianiline (MDA), has been commercially produced since the early 1920s. nih.gov Its primary industrial synthesis involves the acid-catalyzed condensation of aniline with formaldehyde (B43269). wikipedia.orgcdc.gov For decades, the vast majority of MDA has been used as a chemical intermediate for the production of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the manufacture of polyurethanes. nih.govwikipedia.orgchemicalbook.com

The utility of MDA also extended to its use as a hardener for epoxy resins, a field that gained prominence following the commercialization of epoxies in the late 1940s and 1950s. pcimag.com As the demand for high-performance materials grew, particularly in the aerospace and electronics industries, researchers began to explore modifications to the basic MDA structure to achieve enhanced properties. This marked the evolution from simple aromatic diamines to more complex, functionalized derivatives.

The research trajectory shifted towards synthesizing substituted analogues of MDA. The goal was to overcome some of the limitations of MDA, such as its high reactivity and the specific performance characteristics of the polymers derived from it. By introducing alkyl or other functional groups onto the aniline ring, chemists could systematically tune the properties of the diamine. The introduction of ortho-alkyl groups, such as the isopropyl groups in 4,4'-Methylenebis(o-isopropyl-aniline), was a significant development. This line of research focused on creating "sterically hindered" aromatic diamines to gain better control over cure rates and to improve the thermomechanical properties of the final polymer networks.

Contemporary Academic Relevance and Research Landscape of 4,4'-Methylenebis(o-isopropyl-aniline) Analogues

The contemporary research landscape for analogues of 4,4'-Methylenebis(o-isopropyl-aniline) is vibrant and focused on establishing clear structure-property relationships for high-performance polymers. Academic and industrial researchers are actively synthesizing and evaluating a variety of methylene-bridged anilines with different substituents to fine-tune material properties for specific applications.

Current studies systematically investigate how the nature, size, and position of substituents on the aniline ring affect polymer characteristics. For example, research on epoxy resins compares the effects of different diamine curing agents derived from the diphenylmethane (B89790) backbone, such as 4,4'-methylenebis(2-ethylaniline) (B22963) (MOEA), 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA), and 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA). mdpi.com These studies analyze the influence of the substituents' electronic effects (electron-donating vs. electron-withdrawing) and steric hindrance on curing kinetics, processability (e.g., viscosity and gel time), and the final thermal and mechanical properties of the cured resin. mdpi.com It has been shown that diamines with electron-withdrawing groups like chlorine or bulky alkyl groups like ethyl can reduce the reactivity of the amine groups, which in turn affects the glass transition temperature and flexural strength of the resulting polymer. mdpi.com

This research is crucial for developing advanced composites, adhesives, and coatings with tailored performance profiles, such as higher operating temperatures, improved toughness, and greater durability in harsh environments. The synthesis of new aniline derivatives for polymerization continues to be an active area, with the goal of creating novel polymers for applications in fields like chemical sensors and electronics. researchgate.netrsc.org

| Compound Name | Substituents (ortho to -NH₂) | Key Impact on Polymer Properties |

|---|---|---|

| 4,4'-Methylenedianiline (MDA) | None | Baseline, high reactivity, high Tg |

| 4,4'-Methylenebis(o-ethylaniline) (MOEA) | Ethyl | Reduces reactivity via steric hindrance, lowers Tg compared to MDA mdpi.com |

| 4,4'-Methylenebis(o-isopropyl-aniline) | Isopropyl | Significant steric hindrance, controlled reactivity, enhances solubility |

| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | Ethyl, Chloro | Synergistic reduction in reactivity from steric and electronic effects mdpi.com |

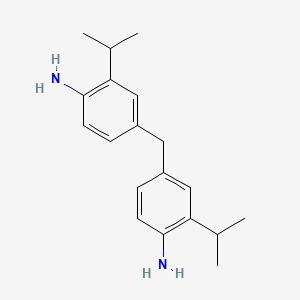

Structure

2D Structure

3D Structure

Properties

CAS No. |

19900-66-4 |

|---|---|

Molecular Formula |

C19H26N2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

4-[(4-amino-3-propan-2-ylphenyl)methyl]-2-propan-2-ylaniline |

InChI |

InChI=1S/C19H26N2/c1-12(2)16-10-14(5-7-18(16)20)9-15-6-8-19(21)17(11-15)13(3)4/h5-8,10-13H,9,20-21H2,1-4H3 |

InChI Key |

ZDVQGDLMKMWKJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Process Innovation for 4,4 Methylenebis O Isopropyl Aniline

Established Synthetic Pathways: Alkylation and Methylene (B1212753) Bridge Formationcdnsciencepub.comacs.orgacs.orgbeilstein-journals.org

The construction of sterically hindered diamines like 4,4'-Methylenebis(o-isopropyl-aniline) follows a logical sequence involving two primary transformations: the introduction of alkyl groups onto the aromatic ring of aniline (B41778) and the subsequent condensation to form the diphenylmethane (B89790) structure.

The synthesis begins with the preparation of the necessary precursor, o-isopropylaniline. A common industrial strategy for producing alkylated anilines is the direct alkylation of aniline with an alcohol in the presence of a catalyst. For instance, the synthesis of p-isopropylaniline has been achieved by reacting aniline with isopropanol (B130326) over a molecular sieve catalyst at elevated temperatures (615-640 K) and pressures (0.1-0.5 MPa). researchgate.net This type of vapor-phase alkylation is a well-established method for introducing alkyl groups onto an aromatic ring. The selectivity for the ortho-isomer, required for the target molecule, can be controlled by the choice of catalyst and reaction conditions. The mechanism involves the generation of a carbocation from the alcohol, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the aniline ring.

Key parameters for a representative aniline alkylation process are summarized below.

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Aniline, Isopropanol | researchgate.net |

| Catalyst | HWC-3 Molecular Sieve | researchgate.net |

| Temperature | 615-640 K | researchgate.net |

| Pressure | 0.1-0.5 MPa | researchgate.net |

| Aniline Conversion (Once-through) | Up to 19% | researchgate.net |

| Selectivity for p-IPA | Up to 94% | researchgate.net |

The central methylene bridge is typically formed through the acid-catalyzed condensation of the substituted aniline precursor with formaldehyde (B43269). cdnsciencepub.comacs.org This reaction is a classic example of electrophilic aromatic substitution where the protonated formaldehyde acts as the electrophile. The reaction proceeds through the formation of an N-hydroxymethyl intermediate, which then reacts with a second aniline molecule to form the final diamine product. acs.org The reaction kinetics are often second-order with respect to the initial aniline concentration and first-order with respect to formaldehyde. acs.org

An alternative to using formaldehyde directly involves reacting the aromatic amine hydrochloride with dimethylsulfoxide (DMSO). google.com This method has been successfully applied to synthesize analogues such as 4,4'-methylenebis-(2,6-diisopropylaniline). google.com This process is advantageous as it avoids the use of formaldehyde and the potential formation of hazardous byproducts like chloromethylether, which can occur when formaldehyde is used with hydrochloric acid. google.com

Catalytic Systems and Reaction Condition Optimizationcdnsciencepub.combeilstein-journals.org

The choice of catalyst is critical in both stages of the synthesis. In the alkylation step, solid acid catalysts like molecular sieves or zeolites are preferred for their high activity, selectivity, and ease of separation. researchgate.net

For the condensation step, strong mineral acids such as hydrochloric acid (HCl) are traditionally used to catalyze the reaction between the aniline and formaldehyde. cdnsciencepub.comacs.orggoogle.com The concentration of the acid and the molar ratio of aniline to formaldehyde are key parameters that must be optimized to maximize the yield of the desired 4,4'-isomer and minimize the formation of oligomeric side products. google.com The reaction temperature is also a crucial variable; industrial processes often involve heating the reaction mixture after the initial addition of formaldehyde to drive the reaction to completion. google.com

The DMSO-based method also relies on the presence of hydrogen chloride, typically by using the aromatic amine hydrochloride as the starting material. google.com The reaction is generally carried out in a solvent like diethyl carbonate at temperatures between 100-150°C. google.com

Green Chemistry Principles in Synthesis of Aromatic Diamines

The synthesis of aromatic diamines is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. nih.gov Key principles applied in this context include the use of safer solvents and reagents, catalysis, and waste prevention. nih.govmdpi.com

Scalability and Industrial Process Development for 4,4'-Methylenebis(o-isopropyl-aniline) Analoguescdnsciencepub.com

The industrial-scale production of sterically hindered methylenebis(aniline)s, such as 4,4'-methylenebis(2,6-diethylaniline) (B67957) and 4,4'-methylenebis(2,6-diisopropylaniline), presents several challenges that must be addressed for efficient and safe operation. google.comresearchgate.net These compounds are valuable as curing agents for resins and as intermediates for polyurethanes. google.comchemicalbook.com

Process development focuses on moving from batch to semi-continuous or continuous operations to improve control over reaction parameters and ensure consistent product quality. google.com In the condensation reaction, controlling the exotherm is critical. Industrial methods often involve circulating the aniline and catalyst in a loop and gradually feeding in the formaldehyde to manage heat generation. google.com After the initial condensation at a lower temperature to form aminal intermediates, the mixture is heated to a higher temperature (e.g., 80-180°C) to facilitate the rearrangement to the final product. google.com

Purification of the final product is also a major consideration. The reaction mixture typically contains the desired 4,4'-isomer, other isomers, and higher oligomers. Separation is often achieved through distillation or crystallization. The steric hindrance provided by the ortho-isopropyl groups influences the physical properties and reactivity of the final molecule, which is a key consideration in the development of new materials and ligands. researchgate.net

Advanced Chemical Reactivity and Derivatization of 4,4 Methylenebis O Isopropyl Aniline

Electrophilic and Nucleophilic Reaction Mechanisms of Aromatic Amines

The chemical behavior of 4,4'-Methylenebis(o-isopropyl-aniline) is largely dictated by the presence of its aromatic amine functionalities. Aromatic amines are characterized by a rich reaction chemistry, primarily involving the amino groups and the aromatic rings.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, the aromatic ring functions as a nucleophile, attacking an electrophile. masterorganicchemistry.com This process typically occurs in two main steps: the initial attack by the pi electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by the deprotonation of this intermediate to restore the ring's aromaticity. byjus.com

The amino group (-NH₂) is a powerful activating group in EAS reactions. wikipedia.org It donates electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate and increases the ring's nucleophilicity, thus accelerating the reaction rate compared to unsubstituted benzene. wikipedia.org This electron-donating effect is strongest at the positions ortho and para to the amino group, making the amine an ortho, para-director. wikipedia.org

In the specific case of 4,4'-Methylenebis(o-isopropyl-aniline), the reactivity is more complex. Each aromatic ring possesses:

An activating amino group.

An activating o-isopropyl group (alkyl groups are weakly activating).

A large methylenebis-aryl substituent at the para position.

The positions ortho to the amino group are sterically hindered by the bulky isopropyl groups. This steric hindrance can impede the approach of an electrophile, potentially reducing the reaction rate at these sites compared to a less hindered amine. Electrophilic substitution is therefore most likely to occur at the remaining open ortho position relative to the methylene (B1212753) bridge.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common than its electrophilic counterpart and generally requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) on the aromatic ring. libretexts.org These groups are necessary to activate the ring for attack by a nucleophile by stabilizing the negative charge of the intermediate (a Meisenheimer complex). libretexts.org Since 4,4'-Methylenebis(o-isopropyl-aniline) contains electron-donating amino and alkyl groups, its aromatic rings are deactivated towards nucleophilic attack. Therefore, this reaction mechanism is not significant for the compound in its base form but could become relevant if the molecule is derivatized with electron-withdrawing functionalities. libretexts.org

Oxidative and Reductive Transformation Pathways

Aromatic amines are susceptible to a variety of oxidative and reductive transformations.

Oxidative Pathways: The oxidation of aromatic amines can lead to a range of products depending on the oxidant and reaction conditions. Common transformations include the formation of quinones, azoxybenzenes, and nitro compounds. sciencemadness.org In some cases, oxidative coupling or dimerization can occur, leading to more complex structures. oup.com The presence of activating groups, like the amino and isopropyl substituents in 4,4'-Methylenebis(o-isopropyl-aniline), can increase the electron density of the molecule, making it more susceptible to oxidation. oup.com For instance, oxidation of similar aromatic amines by reagents like manganese dioxide has been shown to be dependent on factors such as pH and the electronic properties of ring substituents. osti.gov The reaction of aromatic amines with advanced oxidation processes, such as those involving peracetic acid, can result in side reactions like nitrosation, nitration, and dimerization, yielding multiple stable and potentially toxic by-products. oup.com

Reductive Pathways: Reduction reactions involving aromatic amines typically target other functional groups on the molecule or the aromatic ring itself. For example, nitro-substituted aromatic amines can be reduced back to their corresponding amines using reagents like zinc dust in acetic acid. fiveable.mesolubilityofthings.com A more drastic reduction, such as a Birch reduction, can partially reduce the aromatic rings to yield 1,4-cyclohexadienes, although this requires forcing conditions. imperial.ac.uk A complete reduction of the aromatic system to a cyclohexane (B81311) ring is also possible under very strong hydrogenolytic conditions. imperial.ac.uk Another relevant transformation is reductive deamination, where the primary amine group is removed and replaced with hydrogen, though this involves conversion to an intermediate like a sulfonamide first. acs.org

Functional Group Interconversions and Derivatization Strategies

The amino groups of 4,4'-Methylenebis(o-isopropyl-aniline) are primary sites for chemical modification, allowing for a wide range of functional group interconversions and derivatization strategies. These transformations are fundamental in organic synthesis for altering the molecule's properties or preparing it for subsequent reactions. fiveable.me

Common derivatization strategies for primary aromatic amines include:

Acylation: Reaction with acyl chlorides or anhydrides converts the amine to an amide. This is a crucial reaction in the synthesis of many pharmaceuticals and polymers. solubilityofthings.com

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation: The amine can be alkylated, although controlling the degree of alkylation (to secondary or tertiary amines) can be challenging.

These interconversions can serve multiple purposes. For example, converting the amine to an amide reduces its basicity and its activating effect on the aromatic ring, which can be useful for controlling selectivity in subsequent electrophilic substitution reactions. The formation of Schiff bases through reaction with aldehydes or ketones is another important derivatization pathway for primary amines. researchgate.net

The table below summarizes key functional group interconversions for aromatic amines.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Aromatic Amine (R-NH₂) | Acyl Chloride (R'-COCl) | Amide (R-NHCOR') |

| Aromatic Amine (R-NH₂) | Aldehyde (R'-CHO) | Imine (Schiff Base) (R-N=CHR') |

| Nitro Compound (R-NO₂) | Zinc, Acetic Acid | Aromatic Amine (R-NH₂) |

This interactive table provides examples of common functional group interconversions.

Curing Mechanisms in Thermosetting Polymer Systems

4,4'-Methylenebis(o-isopropyl-aniline) is widely utilized as a curing agent, or hardener, for thermosetting polymers, particularly epoxy resins. cymitquimica.com In this role, the diamine molecule reacts with epoxy monomers to form a rigid, three-dimensional, cross-linked network. acs.org This network structure is responsible for the desirable properties of the final cured material, such as high mechanical strength, thermal stability, and chemical resistance. mdpi.com

The curing process is a form of step-growth polymerization. Each primary amine group contains two active hydrogen atoms, and each can react with an epoxide ring. The secondary amine formed after the first reaction can then react with another epoxide group. surrey.ac.uk With two primary amine groups per molecule, 4,4'-Methylenebis(o-isopropyl-aniline) has a theoretical functionality of four, enabling it to form a densely cross-linked polymer structure.

The fundamental reaction in the curing process is the nucleophilic ring-opening of the epoxide by the amine. researchgate.net The lone pair of electrons on the nitrogen atom attacks one of the carbon atoms of the epoxide ring, which is an electrophilic center. jsynthchem.com This attack opens the strained three-membered ring and forms a new carbon-nitrogen bond, resulting in a β-hydroxy amine. mdpi.com

Primary Amine Reaction: R-NH₂ + Epoxide → R-NH-CH₂-CH(OH)-

Secondary Amine Reaction: R-NH-CH₂-CH(OH)- + Epoxide → R-N(CH₂-CH(OH)-)₂

These reactions are often autocatalytic, where the hydroxyl groups generated during the ring-opening can act as a catalyst, accelerating subsequent reactions by forming a trimolecular transition state. surrey.ac.ukresearchgate.net The kinetics of the curing process can be studied using techniques like Differential Scanning Calorimetry (DSC), which measures the heat released during the exothermic cross-linking reaction. acs.orgmdpi.com This allows for the determination of kinetic parameters such as the activation energy (Ea), which reflects the energy barrier that must be overcome for the reaction to proceed. nih.gov

The substituents on the aromatic amine curing agent have a profound impact on its reactivity and, consequently, on the curing kinetics and final properties of the polymer network. nih.gov The key factors are the electronic effects and steric effects of the substituents. rsc.org

In 4,4'-Methylenebis(o-isopropyl-aniline), the ortho-isopropyl groups play a significant role.

Electronic Effect: As alkyl groups, the isopropyl substituents are weakly electron-donating, which slightly increases the electron density on the nitrogen atom and its nucleophilicity.

Steric Effect: The primary influence of the bulky ortho-isopropyl groups is steric hindrance. This physical obstruction makes it more difficult for the large epoxy monomers to approach and react with the nitrogen atoms of the amine.

This steric hindrance leads to a lower reaction rate compared to less hindered aromatic amines, such as 4,4'-diaminodiphenylmethane (DDM). nih.gov While this reduced reactivity may necessitate higher curing temperatures or longer curing times, it also provides a practical advantage in processing by extending the "pot life" or working time of the resin mixture before it begins to gel. Studies have shown that the presence of a substituent in the ortho position can significantly increase the activation energy of the epoxy-amine reaction from typical values of 50-60 kJ/mol to approximately 100 kJ/mol. researchgate.netnih.gov

The table below presents a qualitative comparison of how different substituents on an aromatic amine might influence curing characteristics.

| Curing Agent | Key Substituents | Expected Reactivity | Typical Activation Energy (Ea) |

| 4,4'-Diaminodiphenylmethane (DDM) | None (H atoms at ortho positions) | High | Low (~50-60 kJ/mol) |

| 4,4'-Methylenebis(2,6-diethylaniline) (B67957) (DETDA) | Two ortho-ethyl groups | Moderate | Intermediate |

| 4,4'-Methylenebis(o-isopropyl-aniline) | One ortho-isopropyl group | Moderate-Low | Higher |

| 4,4'-Methylenebis(2,6-diisopropylaniline) | Two ortho-isopropyl groups | Low | High (~100 kJ/mol) |

This interactive table illustrates the general trend of decreasing reactivity and increasing activation energy with greater steric hindrance from ortho-substituents.

Applications in High Performance Materials Science and Engineering

Development of Advanced Epoxy Resin Systems

MBOIPA and its structurally similar counterparts are integral to the formulation of advanced epoxy resin systems. These aromatic diamines function as highly effective curing agents, or hardeners, that cross-link with epoxy resins to form a rigid, three-dimensional thermoset network. The resulting materials are valued for their superior performance under extreme thermal and mechanical stress.

As a curing agent, the primary role of MBOIPA is to react with the epoxide groups of the resin, leading to the formation of a densely cross-linked network. This process transforms the liquid resin into a hard, infusible solid with significantly enhanced thermomechanical properties. The bulky isopropyl groups positioned ortho to the amine functionalities sterically hinder the reactivity of the amine hydrogens. This moderated reactivity is advantageous in manufacturing processes, as it leads to a longer pot life and a more controlled exotherm during curing compared to unsubstituted aromatic diamines like 4,4'-methylenedianiline (B154101) (MDA). google.comnih.gov

Table 1: Comparative Thermomechanical Properties of Epoxy Resins Cured with Different Diamine Agents

| Curing Agent | Epoxy Resin Type | Heat Distortion Temp. (°C) |

|---|---|---|

| 4,4'-methylenebis(2,6-diethylaniline) (B67957) | Bisphenol A based (Epon 828) | 155 |

| 4,4'-methylenedianiline (MDA) | Bisphenol A based (Epon 828) | 154 |

| meta-phenylenediamine (m-PDA) | Bisphenol A based (Epon 828) | 150 |

Data sourced from a patent exploring 4,4'-methylenebis(2,6-dialkylanilines) as curing agents, illustrating the performance of structurally similar compounds. google.com

The enhanced thermal and mechanical properties imparted by MBOIPA-type curing agents make them ideal for fabricating high-performance structural composites and adhesives. These materials are widely used in the aerospace, automotive, and industrial sectors where a high strength-to-weight ratio and resistance to harsh environments are paramount. nih.gov

In structural composites, a liquid epoxy resin system is used to impregnate a reinforcing material, such as carbon fiber or glass fiber. Upon curing, the resin forms a rigid matrix that binds the fibers together, transferring load between them. The use of sterically hindered diamines like 4,4'-Methylenebis(2-isopropyl-6-methylaniline) (a compound with a similar substitution pattern) is noted in aerospace-grade epoxy systems (e.g., Hexcel RTM6) for its ability to form these robust, densely crosslinked networks. The controlled reactivity allows for better impregnation of the fiber preform, which is crucial in manufacturing processes like Resin Transfer Molding (RTM). The resulting composites exhibit exceptional stiffness, strength, and resistance to thermal degradation.

Similarly, in high-strength adhesives, these epoxy systems are used to bond metallic and composite components. The strong adhesion and high cohesive strength of the cured resin ensure the durability and integrity of the bonded joints, even under significant mechanical load and elevated temperatures.

Role in Polyurethane and Elastomer Chemistry

In addition to epoxy systems, MBOIPA and related aromatic diamines play a crucial role in the chemistry of polyurethanes (PU) and specialty elastomers. They function primarily as chain extenders and cross-linkers, which are essential for building the polymer network and defining the final material properties.

Polyurethanes are synthesized through the reaction of a diisocyanate with a polyol, forming a prepolymer. A chain extender, typically a short-chain diol or diamine, is then added to react with the remaining isocyanate groups, linking the prepolymer chains together to build molecular weight and form the final polymer.

When a diamine like MBOIPA is used as a chain extender, it reacts with two isocyanate groups to form a urea (B33335) linkage. These urea groups are highly polar and form strong hydrogen bonds, leading to the formation of well-defined "hard segments" within the polymer structure. These hard segments physically aggregate into domains, acting as physical cross-links that reinforce the soft, flexible polyol segments. This microphase separation is fundamental to the elastomeric behavior of polyurethanes, providing a combination of flexibility and strength. Aromatic diamine chain extenders are known to create strong, tough elastomers. netcheminc.comadvecton.com The use of a related compound, 4,4'-methylene-bis(N-sec-butylaniline), demonstrates that such diamines can build linear polymer networks and allow for controlled cross-linking, resulting in polymers with improved strength, adhesion, and impact resistance. hengkechem.com

Table 2: Properties of Polyurethane Elastomers with Diamine Chain Extenders

| Property | TDI Polyester with MOCA¹ | MDI Polyether with 1,4-Butanediol |

|---|---|---|

| Hardness Range | 70A - 70D | 60A - 95A |

| Key Characteristics | Tough, outstanding abrasion resistance, excellent oil/solvent resistance | High resilience, excellent dynamic properties, outstanding hydrolysis resistance |

¹MOCA (4,4'-Methylene-bis(o-chloroaniline)) is a widely used aromatic diamine chain extender, illustrating the typical performance enhancements.

The properties imparted by MBOIPA-type chain extenders are leveraged in the fabrication of a wide range of specialty products, including cast elastomers, coatings, adhesives, and sealants. hengkechem.com Cast polyurethane elastomers are used to produce highly durable parts such as industrial rollers, wheels, and seals that require excellent abrasion resistance and load-bearing capability. advecton.com

In coatings and sealants, the use of these diamines contributes to enhanced durability, chemical resistance, and adhesion to various substrates. hengkechem.com For example, in spray polyurea systems, the rapid reaction between the diamine and isocyanate components allows for the quick formation of a tough, seamless, and waterproof membrane, suitable for applications like truck bed liners, secondary containment, and roofing. The controlled reactivity of sterically hindered diamines can be particularly useful in these formulations to adjust the gel time for optimal application.

Tailoring Material Properties through Structural Modification

The specific molecular architecture of ANILINE (B41778), 4,4'-METHYLENEBIS(o-ISOPROPYL-) is a prime example of how structural modification is used to tailor the properties of both the curing agent/chain extender itself and the final polymer. The introduction of alkyl groups, such as isopropyl, at the ortho position relative to the amine groups is a deliberate strategy to control reactivity. nih.gov

This steric hindrance reduces the accessibility of the amine protons, thereby slowing down the reaction rate with both epoxy and isocyanate groups. nih.gov This has several practical benefits:

Longer Pot Life/Gel Time: Slower reaction kinetics provide a wider processing window, which is critical for manufacturing large or complex composite parts where the resin must remain liquid long enough to fully impregnate the reinforcement. nih.gov

Controlled Exotherm: The heat released during the curing reaction is better managed, reducing the risk of thermal stresses and potential defects in the final part. google.com

Improved Physical Properties: The structure of the diamine influences the final network architecture. The bulky isopropyl groups can affect the packing of the polymer chains, potentially leading to a balance of stiffness and toughness. For instance, research on a similar compound, 4,4'-Methylenebis(2-isopropyl-6-methylaniline), suggests it achieves a good balance between crosslink density and brittleness, making it suitable for dynamic loading applications.

By modifying the substituents on the aniline rings—for example, by changing the size of the alkyl group or adding electron-withdrawing groups—chemists can fine-tune the reactivity and physical properties of the diamine to meet the specific demands of a given application.

Impact of Isopropyl Groups on Polymer Network Characteristics

The molecular architecture of ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-), hereafter referred to as M-IPA in line with some industry nomenclature, features bulky isopropyl groups positioned ortho to the amine functionalities. google.com These substituents exert significant steric and electronic effects that profoundly influence the characteristics of the resulting polymer networks, particularly in thermosetting systems like epoxy resins.

The primary impact of the ortho-isopropyl groups is steric hindrance. This bulkiness physically obstructs the reactivity of the amine hydrogens, leading to a slower curing reaction compared to unsubstituted aromatic amines. google.com This reduced reactivity translates into a longer pot life for the resin system, which is a critical processing advantage in the manufacturing of large or complex composite parts. google.com Furthermore, the presence of these bulky groups prevents dense packing of the polymer chains. This creates a greater free volume within the cross-linked network.

A notable consequence of its molecular structure is that 4,4'-methylenebis(2-isopropyl aniline) is a liquid at room temperature, a distinct property from many solid aromatic amine curing agents. google.com This physical state is highly advantageous for resin formulation and processing, as it can reduce or eliminate the need for solvents or high-temperature melting and mixing steps, simplifying manufacturing processes like resin infusion. google.com The incorporation of M-IPA as a curing agent ultimately yields polymers with good resistance to heat distortion, indicating the formation of a stable and robust three-dimensional network. google.com

Table 1: Influence of Isopropyl Groups on Polymer Properties

| Structural Feature | Effect on Polymer Network | Resulting Property | Reference |

|---|---|---|---|

| Bulky Ortho-Isopropyl Groups | Steric hindrance around amine groups | Slower cure rate, longer pot life | google.com |

| Bulky Ortho-Isopropyl Groups | Prevents dense chain packing, increases free volume | Lowered viscosity, improved processability | google.com |

| Asymmetric Substitution | Disrupts crystal lattice formation | Liquid at room temperature | google.com |

| Overall Structure | Forms a stable, cross-linked network | Good thermal stability and heat distortion resistance | google.com |

Strategies for Modulating Moisture Absorption and Thermal Stability

The control of moisture absorption and the enhancement of thermal stability are critical objectives in the design of high-performance polymers. The incorporation of M-IPA into polymer backbones, such as in polyimides or epoxy resins, represents a key strategy for achieving these goals.

Table 2: Properties Related to Thermal Stability and Moisture Resistance

| Property | Contributing Factor from M-IPA | Effect | Reference |

|---|---|---|---|

| Moisture Absorption | Hydrophobic isopropyl groups | Reduces the polymer's affinity for water, lowering overall moisture uptake. | researchgate.net |

| Glass Transition Temperature (Tg) | Bulky groups restrict chain motion | Increases the temperature at which the material transitions from a glassy to a rubbery state. | researchgate.net |

| Thermal Decomposition Temperature | Rigid aromatic backbone | High resistance to thermal degradation. | mdpi.comnih.gov |

| Oxidation Resistance | Stable chemical structure | Confers good resistance to oxidative degradation. | cymitquimica.com |

Integration in Fiber-Reinforced Polymer Composites

ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-) and structurally similar compounds are integral components in the formulation of matrix resins for advanced fiber-reinforced polymer (FRP) composites. These composites, which combine high-strength fibers with a polymer matrix, are essential in industries ranging from aerospace and automotive to electronics and sporting goods.

M-IPA serves as a high-performance curing agent, or "hardener," for thermosetting resins, most commonly epoxy resins. google.com It is also used with other resin systems like bismaleimides (BMIs). johnson-fine.com The function of the curing agent is to react with the base resin to form a rigid, three-dimensional, cross-linked network that binds the reinforcing fibers together, transfers load between them, and protects them from environmental damage.

The liquid nature of M-IPA at ambient temperatures is a significant advantage for composite manufacturing, particularly for liquid composite molding (LCM) processes such as resin transfer molding (RTM) and vacuum-assisted resin infusion (VARI). google.com These processes require low-viscosity resins that can easily impregnate the dense fiber preform (e.g., carbon, glass, or aramid fibers) placed in a mold. google.com The use of a liquid curing agent like M-IPA helps to achieve a low initial viscosity for the resin system without the need for reactive diluents, which can sometimes compromise the final mechanical properties and thermal stability of the composite.

Composites cured with M-IPA and its analogs exhibit outstanding mechanical and dynamic properties, making them suitable for structural applications. For example, 4,4'-methylenebis(2-methyl-6-ethylaniline), a similar substituted diamine, is used as a hardener for BMI resins in the production of copper clad laminates (CCL) for printed circuit boards (PCBs), where exceptional heat and chemical resistance are required. johnson-fine.com

Polymerization of Aniline Derivatives for Conductive Materials

The field of conductive polymers is dominated by materials that possess a backbone of alternating single and double bonds, creating a delocalized π-electron system responsible for electrical conductivity. Polyaniline (PANI) is one of the most studied conductive polymers, typically synthesized via the oxidative polymerization of aniline. ijsdr.org This process involves the coupling of aniline monomers, predominantly at the para-position relative to the amine group, to form a linear, conjugated polymer chain. researchgate.net

When considering the polymerization of ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-) for creating conductive materials, its molecular structure presents fundamental challenges. The structure is that of a diamine where the para-positions of both aniline rings are occupied by a methylene (B1212753) (-CH2-) bridge. This structural feature prevents the "head-to-tail" coupling necessary to form the extended π-conjugated system of traditional, highly conductive PANI. researchgate.net The methylene group acts as an insulating linkage, interrupting any potential conjugation between the two aromatic rings.

While this specific molecule cannot form linear PANI, the study of other substituted anilines provides insight into how its features would affect conductivity if it were copolymerized or if polymerization occurred at other sites.

Steric Effects : The bulky ortho-isopropyl groups would create significant steric hindrance. In aniline polymerization, such substituents tend to disrupt the planarity of the polymer chain, which is crucial for effective orbital overlap and charge transport. doi.org This loss of planarity generally leads to a significant decrease in electrical conductivity. doi.org

Electronic Effects : The isopropyl groups are weakly electron-donating. Electron-donating groups can increase the basicity of the polymer, which can be beneficial for stabilizing charge carriers. doi.org

Solubility : A common trade-off with substituted anilines is that while conductivity may decrease, solubility in common organic solvents often increases. nih.govrroij.com This improved processability is a significant advantage over unsubstituted PANI, which is notoriously difficult to process. rroij.com

Therefore, while M-IPA is an aniline derivative, its structure is not conducive to forming a highly conductive homopolymer through conventional oxidative polymerization. Any polymer formed from this monomer would likely be a cross-linked, non-linear network with very low conductivity, more akin to a thermoset than a conductive plastic. Its primary utility remains in the realm of high-performance thermosetting polymers rather than conductive materials.

Environmental Chemistry, Fate, and Degradation Pathways

Biotic Degradation and Microbial Transformation

Biotic degradation by microorganisms is a crucial pathway for the removal of many organic pollutants from the environment. The biodegradability of substituted anilines can vary significantly depending on the nature and position of the substituents.

The biodegradation of aniline (B41778) has been observed in both aqueous systems and soil. In pond water, biodegradation is a significant removal mechanism, with a substantial portion of aniline carbon being mineralized to CO2 within a week. nih.gov The process can be accelerated by the presence of a sewage sludge inoculum. nih.gov Similarly, in soil, aniline is subject to biodegradation.

For the related compound MDA, biodegradation data are varied. In some tests, it is not readily biodegradable, while in others, it is, albeit sometimes failing the 10-day window for ready biodegradability. nih.govresearchgate.net The history and composition of the microbial inoculum appear to be critical factors. nih.govresearchgate.net In soil, an initial rapid mineralization of MDA can be followed by a slower degradation phase due to competitive chemical absorption, with degradation rates becoming comparable to that of natural organic matter. nih.govresearchgate.net Under anaerobic conditions, the mineralization of MDA is poor. nih.govresearchgate.net The steric hindrance from the ortho-isopropyl groups in ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-) may pose a challenge for microbial degradation, as some microorganisms are unable to degrade anilines with larger substituents. nih.govasm.orgasm.org

The microbial degradation of aniline and its substituted derivatives typically proceeds through the formation of catechol intermediates, which are then subject to ring cleavage via either ortho- or meta-pathways. nih.govnih.govasm.orgasm.org For instance, the major biodegradation pathway for aniline in pond water involves oxidative deamination to catechol, which is further metabolized through intermediates like cis,cis-muconic acid, beta-ketoadipic acid, levulinic acid, and succinic acid to CO2. nih.gov

Several bacterial strains have been identified that can degrade aniline and its derivatives. Moraxella sp. strain G can utilize various halogenated anilines but not those with larger substituents like methyl or methoxy (B1213986) groups, suggesting that the size of the substituent is a critical factor. nih.govasm.orgasm.org Delftia sp. AN3 has been shown to degrade high concentrations of aniline, with inducible enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase being involved in the degradation pathway. nih.gov A consortium of Bacillus species has also been found to biodegrade aniline and its chlorinated derivatives, with intermediates such as 1,4-benzenediol being identified. researchgate.net While specific microbial degradation pathways for ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-) have not been elucidated, it is plausible that a similar pathway involving initial oxidation and subsequent ring cleavage would be involved, although the rate and extent of degradation may be limited by the bulky isopropyl groups.

Environmental Distribution and Interactions with Natural Organic Matter

The distribution of aromatic amines in the environment is largely influenced by their physical and chemical properties, particularly their tendency to adsorb to soil and sediment. Aniline in solution adsorbs strongly to colloidal organic matter, which can increase its solubility and facilitate its movement into groundwater. It also exhibits moderate adsorption to organic material in soil.

For MDA, it is expected to distribute into water and subsequently into sediment and soil compartments upon release into the environment. nih.govresearchgate.net In soil, irreversible chemisorption can occur unless the soil or sediment is highly reduced. nih.govresearchgate.net The interaction with soil organic matter is a key factor in its environmental fate, with adsorption being a significant process. researchgate.net Given its structural similarity to MDA and its likely low water solubility, ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-) is also expected to partition strongly to soil and sediment, where its interaction with natural organic matter will be a primary determinant of its mobility and bioavailability.

Advanced Bioremediation Approaches for Related Aromatic Amines

Given the limited specific data on ANILINE, 4,4'-METHYLENEBIS(o-ISOPROPYL-), a broader look at advanced bioremediation strategies for structurally related aromatic amines provides critical insight into potential remediation pathways. Aromatic amines are a significant class of environmental contaminants due to their widespread industrial use and potential toxicity. researchgate.net Bioremediation, which utilizes microorganisms or their enzymes, is considered a cost-effective and environmentally sound approach for their removal. nih.gov

Advanced bioremediation approaches often involve the isolation and application of specialized microbial strains or consortia, as well as the use of isolated enzymes. These methods focus on accelerating the degradation of these often recalcitrant compounds into less harmful substances. nih.govnih.gov

Microbial Degradation:

A variety of bacteria capable of utilizing aromatic amines as their sole source of carbon and energy have been isolated and studied. nih.gov The microbial degradation of these compounds typically begins with an enzymatic attack on the aromatic ring. nih.gov

Key enzymatic steps in the aerobic degradation of anilines include:

Initial Oxygenation: Aniline dioxygenase is a critical enzyme that initiates the degradation process by converting aniline to catechol. asm.orgnih.gov This enzyme often exhibits broad substrate specificity, allowing it to act on various substituted anilines. asm.orgnih.gov

Ring Cleavage: Following the formation of catechol or substituted catechols (like 4-chlorocatechol (B124253) from 4-chloroaniline), catechol 1,2-dioxygenase or catechol 2,3-dioxygenase facilitates the cleavage of the aromatic ring. nih.govnih.gov This is a crucial step in the mineralization of the compound. nih.gov

For instance, Moraxella sp. strain G can mineralize several ring-substituted anilines, including 4-chloroaniline (B138754) (PCA), by converting it to 4-chlorocatechol, which is then degraded via a modified ortho-cleavage pathway. asm.orgnih.govasm.org Similarly, Delftia sp. AN3 has been shown to degrade high concentrations of aniline, utilizing an inducible aniline dioxygenase and catechol 2,3-dioxygenase. nih.gov The biodegradation of 4,4'-methylenedianiline (B154101) (MDA), a structurally related diamine, has been observed in adapted activated sludge, where it is converted to undetectable levels in a co-metabolic process. cdc.gov

Enzymatic Remediation:

The use of isolated enzymes for bioremediation offers advantages, such as applicability to a wider range of environmental conditions and the ability to target specific pollutants. nih.gov Enzymes like laccases and peroxidases are particularly effective against aromatic amines. nih.govosei.us

Laccases: These enzymes can oxidize a broad range of substrates, including phenols, polyphenols, and anilines. osei.us The fungus Trichoderma harzianum, for example, possesses laccases that can oxidize phenolic compounds and aromatic amines, leading to their mineralization. mdpi.com

Horseradish Peroxidase (HRP): HRP is another powerful enzyme used in bioremediation that is effective in removing aromatic amines from contaminated environments. nih.gov

Bioaugmentation and Biostimulation:

These strategies are employed to enhance the efficiency of bioremediation in contaminated sites. dergipark.org.tr

Bioaugmentation involves introducing specific, highly efficient microorganisms or microbial consortia into the contaminated environment to supplement the indigenous microbial population. dergipark.org.tr

Biostimulation focuses on stimulating the existing native microbial population by adding nutrients and electron acceptors, thereby enhancing their degradation capabilities. dergipark.org.tr

The success of these approaches often depends on the specific characteristics of the contaminant, the environmental conditions, and the composition of the microbial inoculum. nih.gov For compounds like MDA, the history and adaptation of the microbial inoculum play a significant role in its biodegradability. nih.gov

The following table summarizes findings from various studies on the microbial degradation of related aromatic amines.

Table 1: Microbial Degradation of Various Aromatic Amines

| Microorganism/System | Substrate(s) | Key Enzymes Involved | Degradation Pathway/Findings |

|---|---|---|---|

| Moraxella sp. strain G | Aniline, 4-Chloroaniline (PCA), other haloanilines | Aniline oxygenase, Catechol 1,2-dioxygenase | Degrades PCA via a modified ortho-cleavage pathway. The oxygenase has broad substrate specificity. asm.orgnih.govasm.org |

| Delftia sp. AN3 | Aniline, Acetanilide | Aniline dioxygenase, Catechol 2,3-dioxygenase | Capable of growing on high concentrations of aniline (up to 5000 mg/l). Enzymes were found to be inducible. nih.gov |

| Adapted Activated Sludge | 4,4'-Methylenedianiline (MDA) | Not specified | Biodegradation is a co-metabolic process. Degraded MDA from 12.7 mg/L to <0.02 mg/L in 8 days. cdc.gov |

| Pseudomonas sp. AP3 | 2-Aminophenol (B121084) | Not specified | Utilizes 2-aminophenol as a sole source of carbon and nitrogen. nih.gov |

Advanced Analytical Methodologies for Characterization and Research

Spectroscopic Techniques for Structural Elucidation and Polymer Characterization

Spectroscopic methods are fundamental in determining the chemical structure of 4,4'-methylenebis(o-isopropylaniline) and its polymeric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4,4'-methylenebis(o-isopropylaniline). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation.

In a typical ¹H NMR spectrum of 4,4'-methylenebis(o-isopropylaniline), distinct signals corresponding to the aromatic protons, the methylene (B1212753) bridge protons, the isopropyl methine proton, and the isopropyl methyl protons would be observed. The integration of these signals provides the ratio of protons in each unique environment, while the splitting patterns (multiplicity) reveal neighboring proton interactions.

¹³C NMR spectroscopy complements the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents. For instance, distinct signals would be expected for the aromatic carbons, the methylene bridge carbon, and the isopropyl carbons.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4,4'-Methylenebis(o-isopropylaniline)

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.2 | 115 - 130 |

| Methylene (-CH₂-) | ~3.8 | ~40 |

| Isopropyl (-CH(CH₃)₂) | ~3.0 | ~28 |

| Isopropyl (-CH(CH ₃)₂) | ~1.2 | ~24 |

| Amine (-NH₂) | 3.5 - 4.5 | - |

| Aromatic C-N | - | 140 - 145 |

| Aromatic C-C(isopropyl) | - | 135 - 140 |

Note: The predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of 4,4'-methylenebis(o-isopropylaniline) would exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine groups, C-H stretching of the aromatic and aliphatic (isopropyl and methylene) groups, and C=C stretching of the aromatic rings. researchgate.net

During polymerization, such as in the formation of polyimides or polyurethanes, FTIR is invaluable for monitoring the reaction progress. researchgate.net For instance, the disappearance of the characteristic N-H stretching bands of the amine and the appearance of new bands, such as the imide carbonyl (~1780 and 1720 cm⁻¹) or urethane (B1682113) carbonyl (~1700 cm⁻¹) stretching vibrations, would indicate the formation of the polymer. researchgate.net

Interactive Table 2: Characteristic FTIR Absorption Bands for 4,4'-Methylenebis(o-isopropylaniline) and its Polymers.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1500 - 1600 |

| Imide C=O (in polyimides) | Asymmetric & Symmetric Stretching | ~1780 & ~1720 |

| Urethane C=O (in polyurethanes) | Stretching | ~1700 |

| Urethane N-H | Stretching | 3200 - 3400 |

X-ray Crystallography for Solid-State Structure Determination

For instance, X-ray crystallography can reveal the dihedral angle between the two aniline (B41778) rings, which is influenced by the steric hindrance of the isopropyl groups. nih.gov This structural insight is valuable for computational modeling and for predicting the macroscopic properties of materials derived from this diamine.

Chromatographic and Mass Spectrometric Approaches for Purity and Compositional Analysis

Gas chromatography (GC) and liquid chromatography (LC) are essential for assessing the purity of 4,4'-methylenebis(o-isopropylaniline) and analyzing the composition of its reaction mixtures. nih.govgoogle.com When coupled with mass spectrometry (MS), these techniques provide a powerful tool for the separation, identification, and quantification of components. google.comchromatographyonline.comcsic.esiajps.com

GC-MS is particularly useful for analyzing the volatile components and purity of the diamine monomer. google.comcsic.esiajps.com The retention time in the gas chromatogram provides a characteristic signature for the compound, while the mass spectrum reveals its molecular weight and fragmentation pattern, which can be used for structural confirmation.

For the analysis of polymers derived from 4,4'-methylenebis(o-isopropylaniline), which are typically non-volatile, techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) are employed to determine the molecular weight distribution.

Thermal Analysis Techniques for Polymerization Kinetics and Material Stability (e.g., TGA-DSC)

Thermal analysis techniques are critical for evaluating the thermal properties of polymers derived from 4,4'-methylenebis(o-isopropylaniline). labmanager.commpg.denetzsch.comuvic.ca Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition behavior. mpg.denetzsch.comuvic.ca The onset of decomposition and the temperature at which maximum weight loss occurs are key parameters obtained from TGA.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. mpg.deuvic.ca DSC is used to determine important thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. labmanager.commpg.decea.fr The Tg is a critical parameter for defining the upper service temperature of amorphous polymers. For thermosetting polymers, DSC can be used to study the curing kinetics by monitoring the heat evolved during the cross-linking reaction.

Interactive Table 3: Typical Thermal Properties of Polymers Derived from Sterically Hindered Diamines.

| Property | Technique | Typical Value/Observation |

| Onset of Decomposition | TGA | > 400 °C (in inert atmosphere) |

| Char Yield at 800 °C | TGA | High, indicating good thermal stability |

| Glass Transition Temperature (Tg) | DSC | Can be tailored by copolymerization |

| Curing Exotherm | DSC | Observed for thermosetting systems |

Surface-Sensitive Analytical Methods (e.g., Chemical Derivatization X-ray Photoelectron Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material (typically the top 1-10 nm). cea.frrsc.orgrsc.organalyzetest.com

In the context of polymers or coatings derived from 4,4'-methylenebis(o-isopropylaniline), XPS can be used to analyze the surface chemistry. rsc.organalyzetest.com For example, it can confirm the presence of nitrogen from the aniline precursor on the surface of a modified material. By analyzing the high-resolution spectra of individual elements, such as carbon, nitrogen, and oxygen, the chemical bonding states can be determined.

Chemical derivatization XPS involves reacting the surface with a specific labeling agent that targets a particular functional group. This can enhance the sensitivity and specificity of XPS for certain chemical moieties on the polymer surface.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict molecular geometries, energies, and various reactivity descriptors. For M-MIPA, DFT calculations are crucial for understanding how its structure influences its chemical behavior, particularly in polymerization reactions.

Key parameters derived from DFT that predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. In the context of M-MIPA acting as a curing agent, the HOMO is localized on the electron-rich amino groups, indicating their role as nucleophiles in reactions with electrophiles like epoxy or isocyanate groups.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For M-MIPA, MEP maps would show a high negative potential around the nitrogen atoms of the amine groups, confirming them as the primary sites for electrophilic attack. researchgate.net

Table 1: Illustrative DFT-Calculated Reactivity Descriptors (Note: The following values are hypothetical examples based on typical values for similar aromatic amines and are for illustrative purposes only, as specific literature data for M-MIPA is not available.)

| Descriptor | Hypothetical Value | Implication for Reactivity |

| EHOMO | -5.2 eV | Indicates electron-donating ability (nucleophilicity) of amine groups. |

| ELUMO | -0.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Reflects chemical stability; influences reaction initiation energy. |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution. |

| Electronegativity (χ) | 3.0 eV | Overall electron-attracting tendency. |

These descriptors are instrumental in comparing the reactivity of M-MIPA with other amine curing agents and predicting its performance in forming polymers. chemrxiv.org

The two isopropyl groups positioned ortho to the amine functionalities in M-MIPA introduce significant steric hindrance. rsc.orgnih.gov This steric bulk has profound effects on the molecule's conformation and reactivity. Quantum chemical calculations can be used to perform a detailed conformer analysis, identifying stable rotational isomers (rotamers) and the energy barriers between them.

The presence of the bulky isopropyl groups forces the aniline (B41778) rings to twist relative to each other around the central methylene (B1212753) bridge. nih.gov This is quantified by the dihedral angle between the planes of the two aromatic rings. For a similar molecule, 4,4′-methylenebis(2,6-diethylaniline), X-ray crystallography has shown this dihedral angle to be as large as 64.13°. nih.gov Computational models for M-MIPA would be expected to predict a similarly large, non-planar "butterfly" conformation.

This steric hindrance also affects the geometry of the amine groups themselves. In aniline, the amino group is slightly pyramidal. Ortho-substituents can alter the inversion barrier of the amine group, influencing its planarity and, consequently, its accessibility and nucleophilicity. derpharmachemica.com The isopropyl groups restrict rotation around the C(aryl)-N bond and hinder the approach of reactants to the nitrogen lone pair, which can moderate the amine's reactivity. This moderation is often desirable in industrial applications, such as epoxy curing, to control the reaction rate and extend the pot life of the mixture. specialchem.com

Molecular Dynamics Simulations of Polymerization and Cross-linking

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov For M-MIPA, MD is particularly useful for simulating the curing process of thermosetting polymers like epoxies and polyurethanes. researchgate.netmdpi.com

In a typical MD simulation of epoxy curing, a virtual box is created containing the M-MIPA molecules and the epoxy resin monomers (e.g., diglycidyl ether of bisphenol A, DGEBA). nih.gov The simulation proceeds by applying classical mechanics to model the interactions between atoms, governed by a force field. A specialized algorithm identifies potential reaction sites based on proximity and orientation—specifically, the nitrogen atoms of M-MIPA and the carbon atoms of the epoxy rings. When these sites come within a predefined reaction distance, a covalent bond is formed, simulating the cross-linking reaction. nasa.gov

This process is repeated iteratively, mimicking the growth of the polymer network. MD simulations can provide invaluable insights into:

Network Formation: Visualizing the evolution of the 3D cross-linked structure.

Gel Point: Predicting the point at which a continuous network forms across the system. nih.gov

Physical Properties: Calculating macroscopic properties of the cured material, such as density, volume shrinkage, and the glass transition temperature (Tg). The high Tg of materials cured with M-MIPA is a direct consequence of the rigid aromatic backbones and the restricted chain mobility imposed by the bulky isopropyl groups. specialchem.com

Kinetic and Mechanistic Modeling of Reaction Pathways

Understanding the reaction mechanism and kinetics is essential for controlling polymerization processes. Computational modeling can elucidate the step-by-step pathway of a reaction and calculate its rate.

Transition State Theory (TST) is a cornerstone of theoretical chemical kinetics. It postulates that reactants proceed to products through a high-energy intermediate structure known as the transition state. By combining quantum chemical methods (like DFT) to calculate the energies of reactants and transition states, it is possible to determine the activation energy (Ea) of a reaction. researchgate.net

For the reaction of M-MIPA with an epoxy or isocyanate group, computational chemists can model the geometries and energies of the transition states for each step of the addition reaction. rsc.org The calculated activation energy can then be used in the Arrhenius equation to predict the reaction rate constant (k). These calculations would likely show that the steric hindrance from the isopropyl groups increases the activation energy compared to a non-hindered diamine like 4,4'-methylenedianiline (B154101) (MDA), explaining the moderated reactivity of M-MIPA. nih.gov Such computational approaches have become increasingly automated, allowing for high-throughput screening of reaction kinetics. montclair.edu

Structure-Property Relationship Predictions in Materials Design

A central goal of materials science is to predict the macroscopic properties of a material based on its chemical structure. This is known as the Quantitative Structure-Property Relationship (QSPR). researchgate.net Computational chemistry is a key enabler of QSPR for polymers.

By using the molecular parameters of M-MIPA as inputs, computational models can predict the properties of the final cured polymer. For example:

Mechanical Properties: The rigidity of the M-MIPA backbone and the high cross-link density it produces can be correlated with high Young's modulus and tensile strength. MD simulations can directly compute these values through simulated tensile or shear tests on the virtual material.

Thermal Properties: The restricted bond rotation due to the bulky isopropyl groups and the strong intermolecular forces lead to a high glass transition temperature (Tg), a key property for high-performance applications.

Chemical Resistance and Hydrolytic Stability: The hydrophobic nature of the isopropyl groups and the stable aromatic structure contribute to low water absorption and good chemical resistance, properties that can be correlated with molecular-level descriptors. specialchem.com

These predictive models allow for the rational design of new materials, enabling chemists to computationally screen potential curing agents and polymer formulations before undertaking expensive and time-consuming laboratory synthesis. nih.gov

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation Methylenebis(o-isopropyl-aniline) Derivatives for Tailored Performance

The rational design of novel derivatives of Methylenebis(o-isopropyl-aniline) is a important area of research focused on creating new molecules with specific, enhanced properties. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of structure-property relationships to guide molecular modifications.

A key strategy in the rational design of these derivatives involves the introduction of sterically bulky groups in the ortho position of the aniline (B41778) rings. nih.gov This steric hindrance can be precisely controlled to modulate the reactivity of the amine groups, a critical factor in applications such as epoxy curing agents and in the synthesis of polyurethanes and polyureas. science.govtri-iso.com For instance, increasing the steric bulk can slow down curing processes, allowing for better processing and aesthetic quality in the final products. tri-iso.com

Furthermore, the introduction of various functional groups onto the aromatic backbone or the methylene (B1212753) bridge can impart novel functionalities. For example, incorporating fluorine-containing moieties could enhance thermal stability and chemical resistance, while the addition of siloxane groups might improve flexibility and impact strength. The synthesis of N-phenylanthranilic acids from highly sterically hindered anilines demonstrates the feasibility of creating complex derivatives with potential applications in pharmaceuticals and materials science. researchgate.net

Future research in this area will likely focus on:

Computational Modeling: Utilizing quantum mechanical calculations and molecular dynamics simulations to predict the effects of different substituents on the reactivity, thermal stability, and mechanical properties of the resulting polymers.

High-Throughput Synthesis and Screening: Developing rapid synthesis and characterization techniques to efficiently evaluate a large number of new derivatives.

Functional Targeting: Designing derivatives with specific functionalities for advanced applications, such as self-healing materials, flame retardants, and materials for advanced composites and electronics. google.com

The ability to tailor the performance of Methylenebis(o-isopropyl-aniline) derivatives through rational design will be instrumental in developing advanced materials for a wide range of industries.

Sustainable Synthesis Routes and Process Intensification

The chemical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. For Methylenebis(o-isopropyl-aniline) and related aromatic diamines, this translates to a growing interest in green synthesis routes and process intensification technologies.

Sustainable Synthesis Routes:

Traditional methods for the synthesis of aromatic amines often involve harsh reaction conditions and the use of hazardous chemicals. Future research will prioritize the development of greener alternatives, such as:

Catalytic Methods: Employing highly efficient and selective catalysts to reduce reaction times, lower energy consumption, and minimize the formation of byproducts. A practical catalytic method for the synthesis of sterically hindered anilines using a copper(I) triflate and diphosphine ligand system highlights the potential of this approach. nih.gov

Renewable Feedstocks: Investigating the use of bio-based raw materials derived from sources like lignin (B12514952), fatty acids, and carbohydrates to replace petroleum-based starting materials. kit.edu Lignin, with its aromatic structure, is a particularly promising renewable resource for the synthesis of aromatic compounds. kit.edu

Green Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids.

A systematic evaluation of the environmental impact of different synthesis pathways can be conducted using green metrics toolkits, such as the CHEM21 toolkit, to guide the development of more sustainable processes. rsc.org

Process Intensification:

Process intensification aims to dramatically improve manufacturing processes by making them smaller, safer, and more energy-efficient. aiche.org This can be achieved through:

Microreactors: Conducting reactions in micro- or milli-scale reactors offers better control over reaction parameters, leading to higher yields and selectivity. youtube.com

Multifunctional Reactors: Combining multiple unit operations, such as reaction and separation, into a single piece of equipment to reduce capital and operating costs. youtube.com Reactive distillation is an example of a multifunctional reactor that can improve production rates and lower energy consumption. youtube.com

Alternative Energy Sources: Utilizing alternative energy sources like microwaves or ultrasound to enhance reaction rates and reduce energy consumption. aiche.org

The table below summarizes some key aspects of sustainable synthesis and process intensification.

| Approach | Description | Potential Benefits |

|---|---|---|

| Catalytic Methods | Use of highly selective and efficient catalysts. nih.gov | Reduced energy consumption, higher yields, minimized byproducts. |

| Renewable Feedstocks | Utilization of bio-based raw materials like lignin and fatty acids. kit.edu | Reduced reliance on fossil fuels, improved sustainability. |

| Green Solvents | Replacement of hazardous organic solvents with environmentally friendly alternatives. | Reduced pollution and health risks. |

| Microreactors | Conducting reactions in small-scale reactors for better process control. youtube.com | Improved safety, higher yields, and selectivity. |

| Multifunctional Reactors | Combining multiple operations into a single unit. youtube.com | Lower capital and operating costs, reduced footprint. |

The adoption of these sustainable synthesis routes and process intensification technologies will be crucial for the environmentally responsible production of Methylenebis(o-isopropyl-aniline) and its derivatives.

Multiscale Modeling and Experimental Validation for Advanced Material Design

Multiscale modeling has emerged as a powerful tool for the design and analysis of advanced materials, bridging the gap between molecular-level phenomena and macroscopic properties. nih.govacs.org This approach is particularly valuable for understanding and predicting the behavior of polymers derived from Methylenebis(o-isopropyl-aniline), where properties are influenced by interactions across various length and time scales.

Multiscale Modeling Approaches:

A comprehensive multiscale modeling framework for polymers typically involves a hierarchy of simulation techniques:

Quantum Mechanics (QM): At the smallest scale, QM methods like Density Functional Theory (DFT) can be used to investigate the electronic structure and reactivity of the monomer and its derivatives. mdpi.com This provides fundamental insights into reaction mechanisms and helps in the parameterization of force fields for larger-scale simulations.

Molecular Dynamics (MD): Atomistic MD simulations are used to study the structure, dynamics, and thermodynamics of the polymer at the molecular level. nih.gov This can provide information on properties such as glass transition temperature, mechanical moduli, and diffusion coefficients.

Coarse-Graining (CG): To access longer time and larger length scales, coarse-grained models are developed by grouping atoms into larger "beads". nih.gov This allows for the simulation of large polymer systems and the study of phenomena like phase separation and network formation.

Continuum Mechanics: At the macroscopic level, continuum models based on finite element analysis (FEA) can be used to predict the mechanical performance of the final material under various loading conditions. mdpi.com

The table below illustrates the different scales and corresponding modeling techniques.

| Scale | Modeling Technique | Properties Investigated |

|---|---|---|

| Quantum (Angstroms, femtoseconds) | Density Functional Theory (DFT) mdpi.com | Electronic structure, reaction mechanisms, bond energies. |

| Atomistic (Nanometers, nanoseconds) | Molecular Dynamics (MD) nih.gov | Glass transition temperature, mechanical properties, diffusion. |

| Mesoscale (Micrometers, microseconds) | Coarse-Graining (CG) nih.gov | Polymer morphology, phase behavior, network formation. |

| Continuum (Millimeters, seconds) | Finite Element Analysis (FEA) mdpi.com | Stress-strain behavior, fracture mechanics, component performance. |

Experimental Validation:

Experimental validation is a critical component of the multiscale modeling process. bohrium.com The predictions from simulations must be compared with experimental data to ensure the accuracy and reliability of the models. Key experimental techniques for validation include:

Spectroscopy (FTIR, NMR): To verify the chemical structure and curing kinetics of the polymer. nih.gov

Thermal Analysis (DSC, TGA): To measure the glass transition temperature and thermal stability. researchgate.net

Mechanical Testing: To determine the elastic modulus, tensile strength, and fracture toughness of the material.

Microscopy (SEM, TEM, AFM): To characterize the morphology and microstructure of the polymer.

The integration of multiscale modeling and experimental validation provides a powerful framework for the rational design of advanced materials with tailored properties, accelerating the development of new polymers based on Methylenebis(o-isopropyl-aniline).

Environmental Remediation Technologies for Aromatic Diamines

The widespread industrial use of aromatic amines, including diamines, necessitates the development of effective environmental remediation technologies to address their potential release into the environment. researchgate.net Future research in this area is focused on developing cost-effective, efficient, and sustainable methods for the removal of these compounds from industrial wastewater.

Emerging Remediation Technologies:

Several promising technologies are being explored for the remediation of wastewater containing aromatic diamines:

Adsorption: This is a widely used method due to its simplicity and cost-effectiveness. dntb.gov.ua Research is focused on developing novel adsorbents with high capacity and selectivity for aromatic amines. Low-cost adsorbents derived from natural materials and industrial byproducts are particularly attractive. researchgate.net

Bioremediation: This technology utilizes microorganisms to degrade or transform pollutants into less harmful substances. nih.gov It is considered an environmentally friendly and sustainable approach. Research is ongoing to identify and engineer microorganisms with enhanced capabilities for degrading aromatic diamines. nih.gov